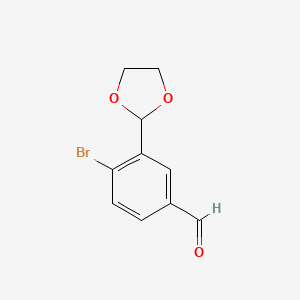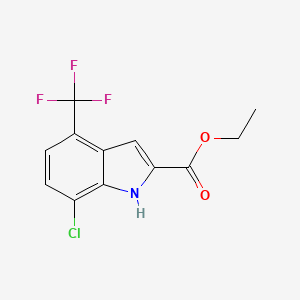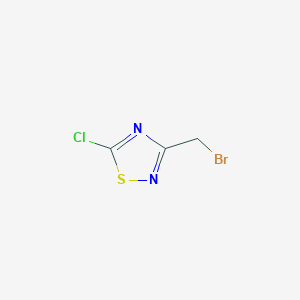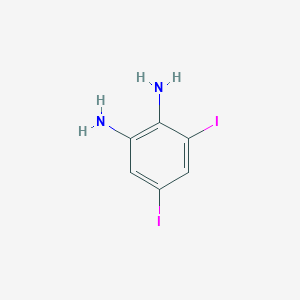
3,5-Diiodobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodobenzene-1,2-diamine is an organic compound characterized by the presence of two iodine atoms and two amine groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diiodobenzene-1,2-diamine can be synthesized through a multi-step process starting from 1,2-dinitrobenzene. The first step involves the reduction of 1,2-dinitrobenzene to 1,2-diaminobenzene. Subsequently, the diaminobenzene undergoes iodination to introduce the iodine atoms at the 3 and 5 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki reaction, forming complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives.
Applications De Recherche Scientifique
3,5-Diiodobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential interactions with biological targets, such as protein kinase CK2.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-diiodobenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the catalytic subunit of protein kinase CK2, a key enzyme involved in numerous cellular processes . The compound’s iodine atoms contribute to its hydrophobic interactions, enhancing its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diiodobenzene-1,2-diamine: Similar structure but with iodine atoms at different positions.
5,6-Diiodo-1H-benzotriazole: Another iodinated compound with potential biological activity.
4,5,6,7-Tetrabromo-1H-benzotriazole: A brominated analog used as a reference ATP-competitive inhibitor of protein kinase CK2.
Uniqueness
3,5-Diiodobenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Its iodine atoms provide distinct hydrophobic interactions, making it a valuable compound for developing kinase inhibitors and other bioactive molecules.
Propriétés
Formule moléculaire |
C6H6I2N2 |
|---|---|
Poids moléculaire |
359.93 g/mol |
Nom IUPAC |
3,5-diiodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
Clé InChI |
WFXZYUANGLBVDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


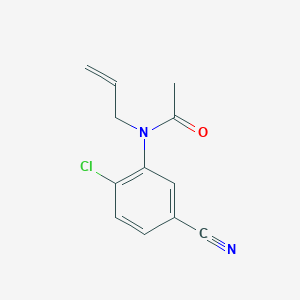
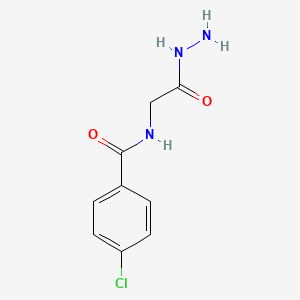
![(S)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pentan-1-amine](/img/structure/B12836940.png)
![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
![Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-](/img/structure/B12836953.png)

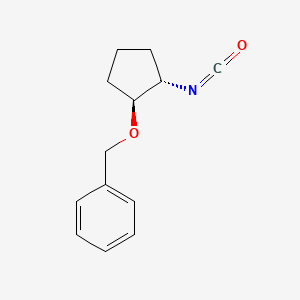

![4-(6-Oxo-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1-yl)benzaldehyde](/img/structure/B12836985.png)
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)
